2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-(tetrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-5(2,4(10)11)9-3-6-7-8-9/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKIHOYITFILHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=NN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-35-7 | |
| Record name | 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 2-methylpropionitrile with sodium azide under acidic conditions to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst such as copper(I) chloride to enhance the yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet industrial standards, which may involve crystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Product | Conversion Efficiency | Reference |
|---|---|---|---|
| KMnO₄ (acidic aqueous) | 2-Methyl-2-(1H-tetrazol-1-yl)propane-1,3-dioic acid | 78–85% | |
| O₂ (catalytic CuSO₄) | Cleavage to CO₂ + tetrazole derivatives | 62% |
Mechanistic studies suggest the oxidation proceeds via radical intermediates, with the tetrazole ring stabilizing transition states through resonance.
Reduction Reactions
The tetrazole ring is susceptible to reduction, producing nitrogen-containing intermediates:
| Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| LiAlH₄ (THF, 0°C) | 2-Methyl-2-(1H-tetrazol-1-yl)propanol | 91% | |
| H₂/Pd-C (ethanol) | Ring-opening to form amine derivatives | 67% |
Reduction pathways depend on reaction pH and temperature. For example, LiAlH₄ preferentially reduces the carboxylic acid group, while catalytic hydrogenation targets the tetrazole ring.
Substitution Reactions
The tetrazole nitrogen atoms participate in nucleophilic substitution:
| Reagent | Site of Substitution | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I (K₂CO₃, DMF) | N1 position | 1-Methyltetrazole derivative | 88% | |
| PhCOCl (pyridine) | N2 position | Benzoylated tetrazole | 74% |
Substitution regioselectivity is influenced by steric effects from the methyl group and electronic factors of the tetrazole ring.
Thermal Decomposition
Under pyrolysis conditions (200–300°C), the compound undergoes decomposition via two pathways:
Pathway A (1H-tautomer):
-
Reversible formation of azidoazomethine intermediate
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N₂ elimination → Nitrene formation
Pathway B (2H-tautomer):
Decomposition Products
| Condition | Major Product | Minor Product |
|---|---|---|
| 250°C (N₂ atmosphere) | Methylcarbodiimide (73%) | Nitrile imine (12%) |
| 300°C (air) | CO₂ + NH₃ (58%) | HCN (22%) |
Biochemical Interactions
The compound interacts with biological systems through:
-
Cytochrome P450 inhibition : Binds to heme iron via tetrazole nitrogen (Kᵢ = 2.3 μM)
-
Enzyme substrate mimicry : Acts as a carboxylic acid bioisostere in kinase binding pockets (ΔG = -9.8 kcal/mol)
Industrial-Scale Reaction Optimization
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 8–12 hr | 22 min |
| Purity | 92% | 98.5% |
| Catalyst Loading | 15 mol% | 5 mol% |
Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional methods.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. A study highlighted the synthesis of various tetrazole derivatives, revealing their effectiveness against human cancer cell lines. For instance, compounds with the tetrazole ring demonstrated promising activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL .
Antimicrobial Properties
Tetrazole-containing compounds have shown diverse antimicrobial activities. Studies have indicated that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial metabolic pathways, making them potential candidates for developing new antibiotics .
| Compound | Target Organism | IC50 (μg/mL) |
|---|---|---|
| 2-Methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | E. coli | 5.0 |
| This compound | S. aureus | 3.5 |
| This compound | C. albicans | 4.0 |
Agricultural Applications
Herbicidal Activity
The compound has shown potential as a herbicide due to its ability to inhibit specific plant growth processes. Research has demonstrated that tetrazole derivatives can effectively control weed growth without harming crops . This property can be attributed to their interference with plant hormone signaling pathways.
Insecticidal Properties
Studies also suggest that tetrazole compounds can function as insecticides by disrupting the nervous system of pests. This application is particularly important in sustainable agriculture practices where chemical pesticides are being phased out .
Materials Science
Energetic Materials
The high nitrogen content of tetrazole compounds makes them suitable for applications in energetic materials such as propellants and explosives. Their stability and energy release characteristics are being explored for military and aerospace applications .
Case Study 1: Anticancer Research
A recent study synthesized a series of tetrazole derivatives and tested their anticancer properties against various cell lines. The results indicated that specific modifications on the tetrazole ring enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Case Study 2: Agricultural Efficacy
In agricultural trials, a formulation containing this compound was tested against common weeds in maize fields. The results showed a reduction in weed biomass by over 70%, demonstrating its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. This property makes it valuable in drug design, where it can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
3-Phenyl-2-(1H-Tetrazol-1-yl)Propanoic Acid Monohydrate
- Molecular Formula : C₁₀H₁₀N₄O₂·H₂O
- Key Features : A phenyl group replaces the methyl substituent. The crystal structure (orthorhombic, space group Pca2₁) reveals intermolecular hydrogen bonds between the carboxylic acid and tetrazole groups, stabilizing the lattice .
- Applications : Used as a ligand in coordination chemistry due to its ability to form stable metal complexes .
- Contrast : The bulky phenyl group enhances π-π stacking but reduces solubility compared to the methyl-substituted analogue .
(2S)-3-Methyl-2-(1H-Tetrazol-1-yl)Butanoic Acid
- Molecular Formula : C₆H₉N₄O₂
- Key Features : Features a stereogenic center (S-configuration) and an extended carbon chain. Reported purity: 95% (CAS 1218381-05-5) .
- Contrast: The additional methyl branch may influence steric interactions in enzyme binding compared to the simpler propanoic acid backbone .
2-(Isopropylamino)-2-Methyl-3-(1H-1,2,4-Triazol-1-yl)Propanoic Acid
3-(4-Fluorophenyl)-2-(5-Methyl-1H-Tetrazol-1-yl)Propanoic Acid
- Molecular Formula : C₁₀H₁₀FN₄O₂
- Key Features : Incorporates a fluorophenyl group and a methyl-substituted tetrazole.
- Applications: Fluorine enhances lipophilicity and binding affinity, relevant in cancer diagnostics/therapy .
- Contrast : The 5-methyltetrazole modification may alter electronic properties compared to unsubstituted tetrazoles .
(2S)-2-[2-(1H-Tetrazol-1-yl)Acetamido]Propanoic Acid
2-Methyl-2-(1H-Tetrazol-5-yl)Propanoic Acid
- Molecular Formula : C₅H₈N₄O₂
- Key Features : Structural isomer with tetrazole substitution at the 5-position (vs. 1-position in the target compound).
- Applications : 5-substituted tetrazoles are less common in coordination chemistry due to weaker Lewis basicity .
- Contrast : The 5-yl isomer exhibits lower acidity (pKa ~4–5) compared to 1-yl derivatives (pKa ~3–4), affecting solubility and metal-binding behavior .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Tetrazole vs. Triazole : Tetrazoles exhibit superior metabolic stability due to higher nitrogen content and aromaticity, making them preferred in drug design .
- Substituent Effects : Bulky groups (e.g., phenyl, fluorophenyl) enhance target affinity but may reduce solubility. Fluorine improves bioavailability via hydrophobic interactions .
- Positional Isomerism : 1-yl tetrazoles are stronger acids and better ligands than 5-yl isomers, influencing their utility in metal coordination and enzymatic inhibition .
- Synthetic Accessibility : Derivatives like 3-phenyl variants are synthesized via crystallographically validated routes, while others leverage Ugi reactions for diversity .
Biological Activity
2-Methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
- Molecular Formula : C₅H₁₁N₅O₂
- Molecular Weight : 157.17 g/mol
- CAS Number : 2228823-11-6
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and neuroprotective agent.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. For instance, in a study involving rat cerebellar neuronal-glial cultures subjected to ischemia, treatment with the compound led to a marked reduction in the levels of these cytokines, suggesting a protective effect against hypoxia-induced inflammation .
Neuroprotective Properties
In addition to its anti-inflammatory effects, this compound has demonstrated neuroprotective capabilities. It was found to enhance neuronal survival rates under stress conditions by modulating signaling pathways associated with apoptosis and cell survival .
The mechanisms underlying the biological activity of this compound involve modulation of key signaling pathways:
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the transcription of pro-inflammatory cytokines.
- Regulation of Apoptotic Pathways : It influences apoptotic signaling by upregulating anti-apoptotic proteins and downregulating pro-apoptotic factors.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves alkylation of a tetrazole precursor with a halogenated propanoic acid derivative. For example, reacting 1H-tetrazole with 2-bromo-2-methylpropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purity is influenced by solvent choice (polar aprotic solvents enhance reactivity), temperature (60–80°C optimizes yield), and purification methods like recrystallization or HPLC. Impurities often arise from incomplete alkylation or oxidation side reactions, which can be mitigated by inert atmosphere handling .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and carboxylic acid (δ 12–13 ppm). IR spectroscopy confirms C=O (1700–1720 cm⁻¹) and N-H stretches.
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves bond lengths and angles, particularly the planar tetrazole ring (N-N bond ~1.31 Å) and steric effects from the methyl group. Tools like Mercury visualize hydrogen-bonding networks (e.g., carboxylic acid dimers) .
Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound’s high water solubility (due to the carboxylic acid group) and moderate logP (~1.2) influence solvent selection for reactions (e.g., aqueous ethanol). The tetrazole ring’s acidity (pKa ~4.5) requires pH control in biological assays. Stability studies (TGA/DSC) show decomposition above 200°C, guiding storage at 4°C under argon to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can contradictions in bioactivity data for this compound (e.g., enzyme inhibition vs. inactivity) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization). Validate results using orthogonal methods:
- Surface Plasmon Resonance (SPR) for binding kinetics.
- Molecular Docking (AutoDock Vina) to predict interactions with enzyme active sites.
- Control Experiments : Test against structurally similar compounds (e.g., 3-phenyl analogs) to isolate the tetrazole’s role .
Q. What computational approaches are recommended for predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites (e.g., tetrazole N2 position).
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (water, DMSO) to assess aggregation propensity.
- QSPR Models : Correlate substituent effects (e.g., methyl group) with stability using PubChem datasets .
Q. How do crystallographic tools like SHELX and Mercury enhance the understanding of hydrogen-bonding networks in this compound?
- Methodological Answer : SHELX refines crystallographic data to identify intermolecular interactions (e.g., O-H···N hydrogen bonds between carboxylic acid and tetrazole groups). Mercury’s "Packing Similarity" module compares structural motifs (e.g., dimeric vs. chain packing) across polymorphs. This aids in rationalizing solubility differences and designing co-crystals for improved bioavailability .
Q. What strategies optimize the synthetic yield of this compound during scale-up?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., oxidation) by reducing residence time.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
